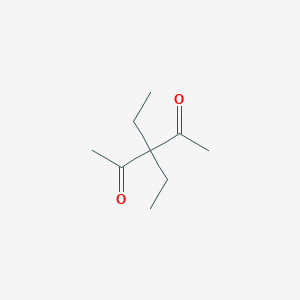







|
REACTION_CXSMILES
|
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].Br[CH2:9][CH3:10].C(=O)([O-])[O-].[K+].[K+].[CH3:17][C:18](C)=O>>[CH2:17]([C:3]([CH2:9][CH3:10])([C:2](=[O:7])[CH3:1])[C:4](=[O:6])[CH3:5])[CH3:18] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(C)=O)=O
|
|
Name
|
|
|
Quantity
|
98.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC
|
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 39.5 hours
|
|
Duration
|
39.5 h
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with petroleum ether and acetone
|
|
Type
|
ADDITION
|
|
Details
|
To the liquid layer, 2.0 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for two days
|
|
Duration
|
2 d
|
|
Type
|
ADDITION
|
|
Details
|
After addition of an additional 11.6 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing for seven hours
|
|
Duration
|
7 h
|
|
Type
|
ADDITION
|
|
Details
|
25 g of ethyl acrylate was added
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 8 hours
|
|
Duration
|
8 h
|
|
Type
|
ADDITION
|
|
Details
|
by adding acetic acid
|
|
Type
|
WASH
|
|
Details
|
washed with an aqueous potassium carbonate solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether layer was dried
|
|
Type
|
CUSTOM
|
|
Details
|
the product was isolated by fractional distillation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(C(C)=O)(C(C)=O)CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |